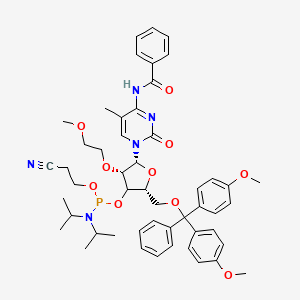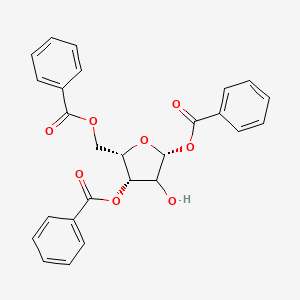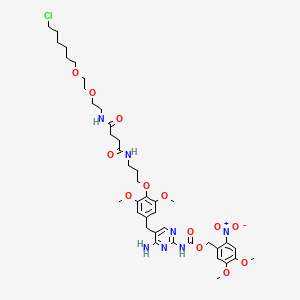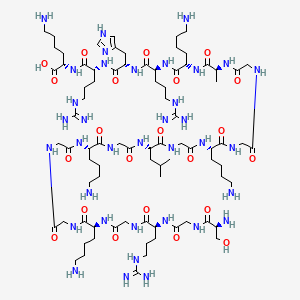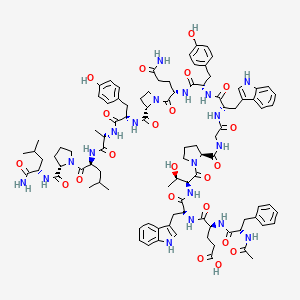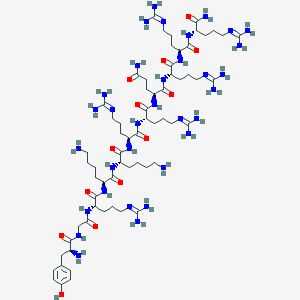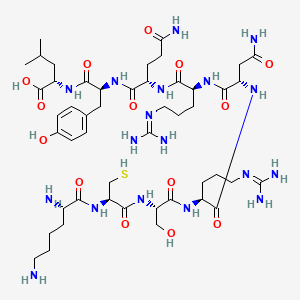
Smcy HY Peptide (738-746)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Smcy HY Peptide (738-746) is a peptide corresponding to amino acids 738-746 of the Smcy protein. It is a H2-Db-restricted peptide, meaning it is recognized by the H2-Db molecule, a major histocompatibility complex class I molecule. This peptide is often used in immunological research, particularly in studies involving T-cell responses and histocompatibility antigens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Smcy HY Peptide (738-746) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow the next amino acid to couple.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Smcy HY Peptide (738-746) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Automated peptide synthesizers perform the repetitive steps of SPPS with high precision.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product suitable for storage and use.
Chemical Reactions Analysis
Types of Reactions
Smcy HY Peptide (738-746) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed by cysteine residues can be reduced back to free thiols.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce substitutions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Peptide analogs with substituted amino acids.
Scientific Research Applications
Smcy HY Peptide (738-746) has several scientific research applications:
Immunology: It is used to study T-cell responses and histocompatibility antigens.
Cancer Research: The peptide is used in studies involving tumor antigens and cancer immunotherapy.
Transplantation: Smcy HY Peptide (738-746) is used to study graft-versus-host disease and graft rejection in transplantation research.
Autoimmunity: The peptide is used to investigate autoimmune responses and the role of T cells in autoimmune diseases.
Mechanism of Action
Smcy HY Peptide (738-746) exerts its effects by being presented on the surface of cells by the H2-Db molecule. This presentation allows cytotoxic T lymphocytes to recognize and bind to the peptide-MHC complex. The binding triggers T-cell activation, leading to the destruction of the target cell. The peptide’s molecular targets include the T-cell receptor (TCR) on cytotoxic T lymphocytes and the H2-Db molecule on antigen-presenting cells .
Comparison with Similar Compounds
Similar Compounds
Smcy HY Peptide (FIDSYICQV): Another peptide derived from the Smcy protein, recognized by HLA-A2.
Smcy HY Peptide (KCSRNRQYL): A peptide with a slightly different sequence but similar immunological properties.
Uniqueness
Smcy HY Peptide (738-746) is unique due to its specific recognition by the H2-Db molecule and its role in studying T-cell responses. Its sequence and structure make it a valuable tool in immunological research, particularly in understanding histocompatibility antigens and T-cell activation .
Properties
Molecular Formula |
C48H82N18O14S |
|---|---|
Molecular Weight |
1167.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C48H82N18O14S/c1-24(2)19-33(46(79)80)64-42(75)31(20-25-10-12-26(68)13-11-25)62-41(74)30(14-15-36(51)69)61-39(72)28(8-5-17-57-47(53)54)59-43(76)32(21-37(52)70)63-40(73)29(9-6-18-58-48(55)56)60-44(77)34(22-67)65-45(78)35(23-81)66-38(71)27(50)7-3-4-16-49/h10-13,24,27-35,67-68,81H,3-9,14-23,49-50H2,1-2H3,(H2,51,69)(H2,52,70)(H,59,76)(H,60,77)(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,71)(H,79,80)(H4,53,54,57)(H4,55,56,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
AGWYNBDLJBJVJU-AGQURRGHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)
![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)
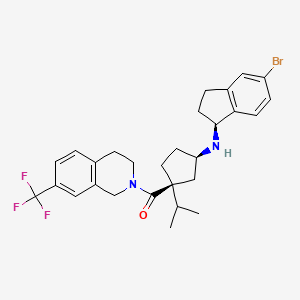
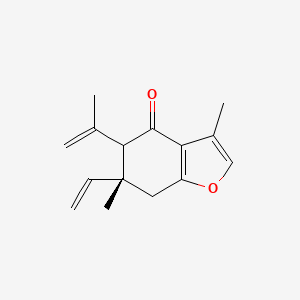
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)
